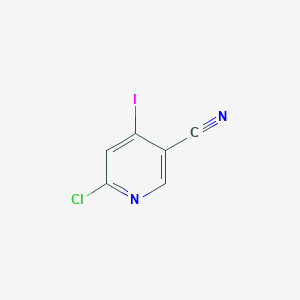
6-Chloro-7H-purin-8(9H)-one
Descripción general
Descripción
6-Chloro-7H-purin-8(9H)-one is a chemical compound with the molecular formula C5H3ClN4O . It is also known by other names such as 6-chloro-7,9-dihydropurin-8-one and 6-chloro-6,9-dihydropurin-8-one . The compound has a molecular weight of 170.56 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Chloro-7H-purin-8(9H)-one contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, and 1 Pyrimidine .Physical And Chemical Properties Analysis
6-Chloro-7H-purin-8(9H)-one has several computed properties. It has a molecular weight of 170.56 g/mol and an exact mass of 169.9995384 g/mol . The compound has a topological polar surface area of 66.9 Ų and a complexity of 187 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has no rotatable bonds and a formal charge of 0 .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Synthetic Studies and Tautomerism : 6-Chloro-7H-purin-8(9H)-one is used in the synthesis of various chemical compounds. For instance, it is utilized in the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which have shown great variations in amino/imino tautomer ratios. These compounds are significant for studying tautomerism and chemical reactivity (Roggen & Gundersen, 2008).
Catalytic Synthesis : This compound is involved in eco-friendly synthesis methods. For example, it's used in the catalytic synthesis of 6-chloro-8-substituted-9H-purine derivatives, demonstrating advantages like high yields and mild reaction conditions (Maddila et al., 2016).
Structural Studies : Its structural characteristics, such as hydrogen bonding schemes, are studied to understand the fundamental properties of chemical compounds (Atria et al., 2010).
Biological Applications
Antimicrobial and Antioxidant Activities : Derivatives of 6-Chloro-7H-purin-8(9H)-one, like phosphonamidate derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents (Subramanyam et al., 2014).
Antibacterial Activity : Its derivatives have been studied for antibacterial activities, indicating potential uses in the development of new antibacterial drugs (Govori & Haziri, 2014).
Antitumor Activity : Novel derivatives, such as 1H-purin-6(9H)-one and 3H-imidazo[4,5-d][1,2,3]trazin-4(7H)-one, have been synthesized and displayed significant antitumor activity, suggesting their potential as cancer treatment agents (Liu et al., 2019).
Agricultural Applications
- Plant-Growth Regulating Properties : Research into new purine derivatives, including those involving 6-Chloro-7H-purin-8(9H)-one, has indicated potential plant-growth regulating properties. This opens avenues for agricultural applications in controlling and enhancing plant growth (El-Bayouki et al., 2013).
Propiedades
IUPAC Name |
6-chloro-7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOLIWSXJIHGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7H-purin-8(9H)-one | |
CAS RN |
37527-48-3 | |
| Record name | 6-chloro-8,9-dihydro-7H-purin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1466116.png)

![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)
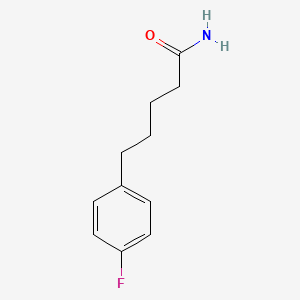
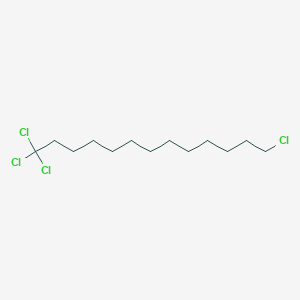
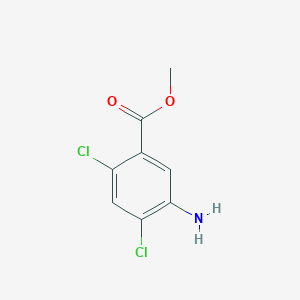
![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)
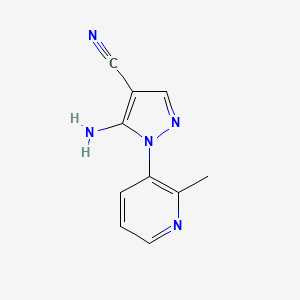
![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)
![5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B1466129.png)
![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)
